methyl 4-oxo-4H-chromene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

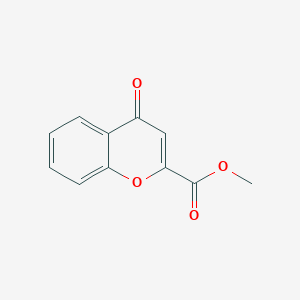

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVKMIHNAHIVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171521 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18398-73-7 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18398-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 4-oxo-4H-chromene-2-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound belonging to the chromone family, a class of heterocyclic scaffolds recognized as privileged structures in medicinal chemistry.[1][2] Its unique electronic and structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed methodologies for its synthesis and characterization, and insights into its chemical reactivity and stability. All data and protocols are grounded in authoritative references to ensure scientific integrity and reproducibility, offering researchers a reliable resource for their work with this versatile compound.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a prominent feature in a vast array of natural products and synthetic molecules with significant biological activities.[3] As a derivative, this compound serves as a crucial intermediate in drug discovery programs. The ester functionality at the C-2 position provides a reactive handle for chemical modification, allowing for the development of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective handling, reaction design, and the interpretation of biological data.

Molecular Identity and Physicochemical Profile

The structural and physical properties of a compound dictate its behavior in both chemical and biological systems. The key attributes of this compound are summarized below.

Caption: Molecular Structure of the title compound.

Summary of Physicochemical Data

A consolidation of the primary physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 18398-73-7 | [4][5][6] |

| Molecular Formula | C₁₁H₈O₄ | [4] |

| Molecular Weight | 204.18 g/mol | [4] |

| Appearance | Solid (Typical) | General Knowledge |

| Boiling Point | 311.3 °C at 760 mmHg | [4] |

| Density | 1.337 g/cm³ | [4] |

| Flash Point | 137.2 °C | [4] |

| LogP (Octanol-Water) | 1.580 | [4] |

| Vapor Pressure | 0.000569 mmHg at 25°C | [4] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of the parent acid, 4-oxo-4H-chromene-2-carboxylic acid, shows characteristic signals that are mirrored in its methyl ester derivative.[3] Expected signals for the methyl ester include a sharp singlet around 3.9 ppm for the methyl protons (-OCH₃), a distinct singlet for the vinylic proton at the C-3 position (H-3) around 7.0 ppm, and a series of multiplets in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the benzo-fused ring (H-5, H-6, H-7, H-8).[3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon framework. Key expected resonances include the carbonyl carbon of the ester at approximately 161 ppm, the ketone carbonyl at C-4 around 177-180 ppm, and the ester methyl carbon around 53-55 ppm.[3] The remaining signals correspond to the sp² hybridized carbons of the chromone ring system.

-

Mass Spectrometry : The exact mass of the molecule is 204.04200 Da.[4] High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to this value, confirming the elemental composition of C₁₁H₈O₄.

Synthesis and Purification Protocol

The synthesis of chromone-2-carboxylates is well-established, typically proceeding via a Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization. This approach is versatile and can be adapted for various substituted analogs.[7][8]

Caption: General workflow for the synthesis and validation of the title compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures for synthesizing chromone-2-carboxylic acids and their esters.[3][7]

-

Reaction Setup : To a solution of sodium methoxide (2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1 equivalent).

-

Condensation : Add dimethyl oxalate (1.1 equivalents) to the mixture. The reaction is typically stirred at room temperature or gentle reflux for several hours until TLC analysis indicates the consumption of the starting acetophenone.

-

Causality: The strong base (sodium methoxide) is required to deprotonate the methyl group of the acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[7]

-

-

Cyclization and Work-up : Cool the reaction mixture in an ice bath. Carefully acidify the mixture with aqueous hydrochloric acid (e.g., 6 M HCl) until a precipitate forms.[8]

-

Causality: The acidic conditions protonate the intermediate and catalyze an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the newly formed ketone, followed by dehydration to yield the stable aromatic chromone ring.

-

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. If necessary, flash column chromatography can be employed for higher purity.

-

Self-Validation: The purity of the final product must be confirmed. This is achieved by measuring the melting point and comparing it to the literature value, and by obtaining clean ¹H NMR, ¹³C NMR, and mass spectra that match the expected structure.[1]

-

Reactivity and Chemical Stability

The chromone ring is a relatively stable aromatic system. However, the ester group at the C-2 position is the primary site of reactivity.

Caption: Key hydrolytic pathway for this compound.

-

Hydrolysis : The most significant reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid). This reaction can be catalyzed by either acid or base and is often nearly quantitative.[1][7] This reactivity is crucial as it allows the compound to act as a protected form of the carboxylic acid, which can be deprotected when needed for subsequent synthetic steps, such as amide coupling.[7]

-

Stability : The compound is generally stable under neutral conditions at room temperature. Exposure to strong acids or bases, especially at elevated temperatures, will promote hydrolysis. Its stability profile is an important consideration for storage and for designing compatible reaction conditions. The lipophilicity (LogP = 1.58) suggests moderate solubility in organic solvents and limited solubility in aqueous media, which influences its disposition in biological assays.[4][9]

Conclusion

This compound is a foundational molecule for synthetic and medicinal chemistry. This guide has detailed its essential physicochemical properties, providing a robust dataset for researchers. The provided synthesis and characterization protocols, explained with causal reasoning, offer a validated pathway to obtain and confirm this compound. A clear understanding of its stability and primary reactivity—ester hydrolysis—is critical for its successful application as a versatile building block in the development of novel chromone-based compounds for drug discovery and beyond.

References

- 1. rsc.org [rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:18398-73-7 | Chemsrc [chemsrc.com]

- 5. This compound | 18398-73-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Methyl 4-oxo-4H-chromene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between a solute and a solvent is a fundamental principle that governs a vast array of chemical and biological processes. For researchers in drug discovery and development, understanding the solubility of a lead compound is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive technical overview of the solubility of methyl 4-oxo-4H-chromene-2-carboxylate, a key scaffold in medicinal chemistry, in various organic solvents. By delving into the physicochemical properties of this compound and the theoretical underpinnings of solubility, we aim to equip scientists with the knowledge to make informed decisions in their research endeavors.

Introduction to this compound

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds that are prevalent in nature and form the backbone of numerous pharmacologically active molecules. The chromone scaffold is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methyl ester at the 2-position of the chromone ring in the title compound makes it a versatile intermediate for the synthesis of more complex derivatives.

A thorough understanding of its solubility profile is paramount for its effective use in synthesis, purification, and formulation. This guide will explore both the theoretical and practical aspects of its solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not available for the methyl ester. The related ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has a melting point of 148-150 °C. | [2] |

| LogP (calculated) | 1.58 | [3] |

The calculated LogP value of 1.58 suggests that this compound has a moderate lipophilicity. This indicates that it will likely exhibit preferential solubility in organic solvents over water. The presence of a polar carbonyl group and ester functionality, along with the aromatic system, contributes to a balance of polar and nonpolar characteristics.

Predicted Solubility Profile in Organic Solvents

General Solubility Predictions:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to engage in strong dipole-dipole interactions with the carbonyl and ester groups of the chromone.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol . The ester group can act as a hydrogen bond acceptor. The solubility of the parent carboxylic acid in hot methanol further supports this.

-

Moderate Solubility: Likely to be moderately soluble in ketones like acetone and esters such as ethyl acetate , which have intermediate polarities.

-

Low to Sparingly Soluble: Expected in nonpolar solvents such as hexane , cyclohexane , and toluene . The overall polarity of the molecule is too high for significant interaction with these nonpolar hydrocarbon solvents.

-

Sparingly Soluble: Likely to have low solubility in halogenated solvents like dichloromethane and chloroform . While these solvents have some polarity, they are not as effective at solvating the polar functionalities of the chromone ester.

Hansen Solubility Parameters (HSP) for Theoretical Insight:

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4][5]. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.

The principle behind HSP is that substances with similar HSP values are likely to be miscible. By comparing the estimated HSP of the chromone ester with the known HSP of various organic solvents, a more refined prediction of its solubility can be made. This approach is particularly useful for identifying suitable solvents for formulation and purification processes.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The two most common methods for assessing the solubility of a compound are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds[6]. It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous or organic buffer[7][8].

Experimental Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Solvent: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the desired organic solvent (e.g., 198 µL). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at a given temperature when the system is at equilibrium[9]. This is a more time-consuming but also more accurate representation of a compound's true solubility. The shake-flask method is the gold standard for determining thermodynamic solubility[7].

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in units such as mg/mL or molarity.

Caption: Workflow for Thermodynamic Solubility Assay.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in solubility studies.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding can be formulated based on its physicochemical properties and the behavior of structurally related chromone derivatives. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in polar protic solvents such as methanol and ethanol, with limited solubility in nonpolar solvents. For definitive data, the experimental protocols for kinetic and thermodynamic solubility determination outlined in this guide provide a robust framework for researchers. A thorough characterization of the solubility profile of this compound is a critical step in unlocking its full potential in the development of novel therapeutics and other chemical applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS#:18398-73-7 | Chemsrc [chemsrc.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Spectral Interpretation of Methyl 4-oxo-4H-chromene-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for methyl 4-oxo-4H-chromene-2-carboxylate (CAS No: 18398-73-7), a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the causal relationships between the molecular structure and its spectral output, this guide serves as a practical reference for unambiguous structural confirmation and a deeper understanding of the physicochemical properties of the chromone core.

Introduction: The Chromone Scaffold and its Significance

The chromone (4H-chromen-4-one) ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This compound is a foundational derivative of this class, possessing the characteristic benzopyran-4-one structure with a methyl ester substituent at the C-2 position. This specific arrangement of conjugated systems and functional groups—a ketone, an α,β-unsaturated ether, an aromatic ring, and an ester—gives rise to a unique and highly informative spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile framework.

Molecular Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most direct evidence of a molecule's mass and is invaluable for confirming its elemental composition. For this compound (C₁₁H₈O₄), the expected monoisotopic mass is 204.0423 g/mol .

Experimental Protocol (Typical)

Mass spectra are typically acquired using electrospray ionization (ESI) in positive ion mode, which generates protonated molecules ([M+H]⁺), or electron ionization (EI), which produces the molecular ion (M⁺·) and characteristic fragments. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula.

Data Summary

| Ion Type | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 205.0495 | 205.0493 [1] | Protonated Molecular Ion |

| M⁺· | 204.0423 | 204 | Molecular Ion (in EI) |

Interpretation of Key Features

The observation of a protonated molecule at m/z 205.0493 is in excellent agreement with the calculated value for C₁₁H₈O₄ + H⁺, confirming the molecular formula. [1]In electron ionization (EI) mode, the molecular ion peak at m/z 204 is expected. The fragmentation pattern of the chromone ring is highly characteristic. A primary and diagnostically significant fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the pyrone ring. Another common fragmentation is the loss of the methoxy group from the ester.

A plausible fragmentation pathway is outlined below:

References

A Technical Guide to Quantum Chemical Studies of Chromone Derivatives: From Molecular Structure to Biological Activity

Chapter 1: The Chromone Scaffold: A Privileged Structure in Drug Discovery

Chromones, constituting a benzopyran-4-one motif, represent a class of heterocyclic compounds ubiquitously found in the plant kingdom.[1][2] This core structure is a fundamental component of diverse flavonoids and isoflavonoids, which are integral to the human diet and plant physiology.[2][3] In the field of medicinal chemistry, the chromone nucleus is recognized as a "privileged scaffold". This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5]

Extensive research has demonstrated that chromone derivatives possess potent anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties, among others.[1][5] For instance, compounds like Cromolyn and Nedocromil, which feature a bis-chromone structure, have been used as mast cell stabilizers in the treatment of asthma.[6] The therapeutic potential of this scaffold is profoundly influenced by the nature, position, and number of substituents on the benzopyran ring system.[4] This structure-activity relationship (SAR) is the cornerstone of drug design, where minor chemical modifications can lead to significant changes in biological efficacy.[7][8]

However, traditional synthesis and screening methods can be time-consuming and resource-intensive. This guide explores the application of quantum chemical studies as a predictive, rational framework to accelerate the drug discovery process for chromone derivatives.[9][10] By modeling these molecules at a subatomic level, we can elucidate the electronic and structural properties that govern their biological function, enabling a more targeted and efficient design of novel therapeutic agents.

Chapter 2: The Computational Microscope: Quantum Chemical Methods for Drug Design

To understand and predict the behavior of chromone derivatives, we employ a suite of computational tools that act as a "computational microscope," allowing us to visualize and quantify molecular properties. These methods, rooted in quantum mechanics, provide insights that are inaccessible through empirical observation alone.[9]

Density Functional Theory (DFT): The Workhorse for Ground-State Properties DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[9][10] In the context of chromone derivatives, DFT is essential for:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Analysis: Calculating vibrational frequencies to confirm a stable structure and compare with experimental IR and Raman spectra.[11]

-

Electronic Property Calculation: Determining the distribution of electrons, which is crucial for understanding reactivity, intermolecular interactions, and stability.[2][12]

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Electronic Excitations While DFT excels at describing the ground state of a molecule, TD-DFT is an extension that allows for the study of excited states.[13][14] This is critical for understanding how chromone derivatives interact with light, making it the method of choice for:

-

Simulating UV-Vis Spectra: Predicting the wavelengths of light a molecule will absorb.[12]

-

Investigating Photophysical Properties: Analyzing fluorescence and other light-emitting properties, which is particularly relevant for the design of fluorescent probes.[13][14][15]

Bridging Quantum Mechanics and Biology: Molecular Docking To understand how a chromone derivative might function as a drug, we must simulate its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the chromone derivative) when bound to a receptor (the protein's active site) to form a stable complex.[16][17][18] By combining the quantum-derived properties of the ligand with a classical mechanics description of the protein, docking can:

-

Predict Binding Affinity: Estimate the strength of the interaction between the drug and its target.

-

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.[16][19]

-

Screen Virtual Libraries: Rapidly evaluate thousands of potential drug candidates to prioritize those with the highest likelihood of being active.[20]

Chapter 3: Elucidating Structure and Stability: A DFT-Based Approach

The foundation of any molecular study is an accurate three-dimensional structure. DFT-based geometry optimization provides the most stable (lowest energy) conformation of a molecule, which is essential for all subsequent calculations.

Core Concept: The Causality of Structure The choice of the DFT functional and basis set is a critical experimental decision. The B3LYP functional is widely used as it provides a good compromise between accuracy and computational cost for organic molecules.[21] A Pople-style basis set like 6-311++G(d,p) is often chosen because it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing the π-systems in chromones.[2][12]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation: Build the 3D structure of the chromone derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup:

-

Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Specify the job type as "Optimization + Frequency". The optimization part will find the energy minimum, while the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide theoretical vibrational spectra.

-

Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell chromones).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis of Results:

-

Confirm that the optimization converged successfully.

-

Verify that the frequency calculation yields zero imaginary frequencies, confirming a true energy minimum.

-

Analyze the optimized geometric parameters (bond lengths, angles) and compare them with available experimental data (e.g., from X-ray crystallography) to validate the computational model.[21]

-

Compare the calculated vibrational frequencies with experimental IR or Raman spectra.[11]

-

Visualization: DFT Workflow for Structural Analysis

Caption: Workflow for DFT geometry optimization and frequency analysis.

Chapter 4: Mapping Reactivity and Interaction Potential

Once a stable structure is obtained, DFT can be used to map the electronic properties that dictate the molecule's reactivity and its ability to interact with biological targets.

Core Concepts: Electron Distribution and Reactivity

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[21][22]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for identifying sites for hydrogen bonding and other electrostatic interactions.[11][22]

-

Global Reactivity Descriptors: Parameters like hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies to quantify the overall reactivity of a molecule.[12]

-

Quantum Theory of Atoms in Molecules (QTAIM): This advanced technique analyzes the electron density topology to characterize atomic and bonding interactions within a molecule, such as the presence and strength of intramolecular hydrogen bonds.[11][23]

Data Presentation: FMO Energies and Reactivity Descriptors

The following table illustrates how DFT calculations can be used to compare the reactivity of different chromone derivatives. A lower energy gap and higher electrophilicity index often correlate with increased biological activity.[11][22]

| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

| Chromone | -7.5 | -2.0 | 5.5 | 12.5 |

| 6-Nitrochromone | -8.2 | -3.0 | 5.2 | 16.1 |

| 7-Methoxychromone | -7.1 | -1.8 | 5.3 | 11.8 |

| TPC Derivative[22] | -7.288 | -5.418 | 1.870 | 20.233 |

| FHM Derivative[22] | -7.218 | -5.569 | 1.649 | 22.581 |

| PFH Derivative[22] | -7.184 | -5.594 | 1.590 | 23.203 |

Note: Values for Chromone, 6-Nitrochromone, and 7-Methoxychromone are hypothetical for illustrative purposes. TPC, FHM, and PFH data are from a published study.[22]

Chapter 5: Simulating Biological Interactions: Molecular Docking Studies

Molecular docking predicts how a chromone derivative fits into the active site of a target protein, providing crucial insights into its potential as an inhibitor or modulator.[19] This technique is instrumental in SAR studies, helping to explain why certain derivatives are more potent than others.[16][18]

Core Concept: The Lock-and-Key Principle Revisited The docking process involves two main steps: sampling different conformations of the ligand within the active site and then "scoring" these poses to estimate binding affinity. The scoring function is a mathematical model that approximates the free energy of binding. A more negative score typically indicates a more favorable binding interaction. This allows for the ranking of different derivatives against the same target.

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, which are often missing from crystal structures.

-

Assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the chromone derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a "grid box" that encompasses the active site of the protein. The docking algorithm will only search for binding poses within this defined space.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, GOLD) to generate multiple binding poses for the ligand.

-

Analysis of Results:

-

Analyze the predicted binding energies (scoring) to rank the poses and different ligands.

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with specific amino acid residues in the active site.[16][19]

-

Correlate the docking results with experimental bioactivity data (e.g., IC50 values) to build a robust SAR model.

-

Visualization: Molecular Docking Workflow

Caption: A typical workflow for a molecular docking study.

Data Presentation: Sample Docking Results

This table summarizes hypothetical docking results for chromone derivatives against an enzyme like α-glucosidase, based on findings from published studies.[16]

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Acarbose (Standard) | -7.5 | ASP214, GLU276, ARG439 | Standard Inhibitor |

| Derivative 4d[16] | -9.2 | GLU276, ASP214, ASP349, ARG439 | Potent Inhibitor |

| Derivative 4a[16] | -8.8 | ASP214, PHE300 | Good Inhibitor |

| Unsubstituted Chromone | -6.1 | PHE300 | Weak Inhibitor |

Chapter 6: Understanding Photophysical Properties with TD-DFT

The interaction of chromone derivatives with light is important for applications such as fluorescent probes and photosensitizers.[3] TD-DFT is the primary tool for investigating these properties by simulating the electronic transitions that occur upon light absorption.[13][14][15]

Core Concept: Electronic Transitions When a molecule absorbs light, an electron is promoted from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). TD-DFT calculates the energies of these transitions, which correspond to the peaks in a UV-Vis spectrum (λmax). By analyzing which molecular orbitals are involved, we can understand how different substituents (electron-donating vs. electron-withdrawing) alter the color and fluorescent properties of the molecule.[13]

Protocol: Simulating a UV-Vis Spectrum

-

Prerequisite: Use the DFT-optimized ground-state geometry from Chapter 3.

-

Calculation Setup:

-

Select a TD-DFT method (e.g., TD-B3LYP/6-311++G(d,p)).

-

Specify the number of excited states to calculate (e.g., nstates=10).

-

Include a solvent model (e.g., PCM for water) if you want to simulate the spectrum in solution, as solvent can significantly shift absorption peaks.

-

-

Execution: Run the TD-DFT calculation in a quantum chemistry package.

-

Analysis of Results:

-

Extract the calculated excitation energies and oscillator strengths. The oscillator strength indicates the intensity of the transition.

-

The transition with the highest oscillator strength usually corresponds to the main absorption peak (λmax).

-

Analyze the molecular orbital contributions to the main transition (e.g., HOMO -> LUMO) to characterize it (e.g., π -> π*).

-

Chapter 7: Synthesis and Conclusion: Bridging Theory and Experiment

Quantum chemical studies provide an indispensable framework for the rational design of novel chromone derivatives. This guide has demonstrated a multi-faceted computational workflow that allows researchers, scientists, and drug development professionals to:

-

Establish Accurate Structures: Validate molecular geometries through DFT calculations, providing a reliable foundation for all further analysis.

-

Predict Reactivity: Utilize FMO and MEP analysis to understand the electronic factors that drive biological activity and intermolecular interactions.

-

Simulate Biological Function: Employ molecular docking to predict binding modes and affinities, enabling the prioritization of compounds for synthesis and testing.

-

Elucidate Photophysics: Use TD-DFT to understand and engineer the interaction of chromone derivatives with light.

By integrating these computational techniques, we can move beyond trial-and-error approaches and towards a more predictive, structure-based design paradigm. The insights gained from these studies can guide synthetic chemists to focus on derivatives with the highest probability of success, significantly reducing the time and cost associated with drug discovery.[20] The future of this field lies in combining these quantum mechanical methods with longer-timescale simulations like molecular dynamics and leveraging the power of machine learning and AI to build even more accurate predictive models.[10][19]

References

- 1. ijrar.org [ijrar.org]

- 2. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. steeronresearch.com [steeronresearch.com]

- 10. neuroquantology.com [neuroquantology.com]

- 11. d-nb.info [d-nb.info]

- 12. Spectral, TD-DFT, and metal sensing investigations of four chromone-based compounds [ouci.dntb.gov.ua]

- 13. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]

The Unseen Warrior: Unraveling the Anticancer Mechanism of Methyl 4-oxo-4H-chromene-2-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Selective Cancer Therapeutics

In the relentless pursuit of novel anticancer agents, the scientific community continually seeks compounds that exhibit high efficacy against malignant cells while sparing their healthy counterparts. The chromone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of such targeted therapies.[1][2][3] This guide delves into the intricate molecular mechanisms by which a specific chromone derivative, methyl 4-oxo-4H-chromene-2-carboxylate, is postulated to exert its anticancer effects. While direct, comprehensive studies on this particular molecule are nascent, a wealth of data from structurally related chromone-2-carboxylates and other 4-oxo-4H-chromene derivatives provides a strong foundation for understanding its potential as a formidable weapon in the fight against cancer. This document aims to be a technical resource, amalgamating current knowledge and providing detailed experimental frameworks to empower researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule.

The Chromone Core: A Foundation for Anticancer Activity

The 4-oxo-4H-chromene backbone is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities.[3] In the context of oncology, this scaffold has been extensively derivatized, leading to the discovery of potent agents that interfere with critical cellular processes essential for cancer cell survival and proliferation. The seemingly subtle placement of a methyl carboxylate group at the 2-position of the chromone ring is hypothesized to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with specific molecular targets within cancer cells.

A Multi-pronged Assault: Postulated Mechanisms of Action

Based on extensive research into the broader class of chromone derivatives, this compound is likely to employ a multi-faceted strategy to combat cancer cells. The primary proposed mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the generation of cytotoxic reactive oxygen species (ROS).

Orchestrating Cell Suicide: The Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis, a highly regulated process of cell self-destruction. Chromone derivatives have consistently demonstrated potent pro-apoptotic activity in various cancer cell lines.[4][5] It is highly probable that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

This process is likely initiated by the molecule's interaction with members of the Bcl-2 family of proteins, which are key regulators of apoptosis. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax, the compound could disrupt the mitochondrial outer membrane potential. This disruption leads to the release of cytochrome c into the cytoplasm, a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) subsequently activates executioner caspases (e.g., caspase-3 and -7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Diagram: Proposed Apoptotic Pathway

References

- 1. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Investigation of Chromone Derivatives' Electronic Properties for Drug Discovery Applications

Abstract

The chromone scaffold, a benzo-γ-pyrone skeleton, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities.[1][2][3][4] The biological efficacy of these derivatives is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the chromone ring.[1][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of these electronic properties. Moving beyond a mere recitation of methods, this guide elucidates the causal relationships behind methodological choices, grounding theoretical protocols in the practical context of drug design. We will explore a synergistic workflow that integrates core computational techniques—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—to predict, analyze, and ultimately engineer the electronic characteristics of chromone derivatives for enhanced therapeutic potential.

The Chromone Scaffold: A Foundation for Pharmacological Diversity

Chromone (1-benzopyran-4-one) is a heterocyclic motif prevalent in a vast array of natural products and synthetic molecules.[1] Its rigid bicyclic system serves as an ideal framework for interacting with a wide range of biological receptors, leading to an impressive spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3]

The versatility of the chromone scaffold lies in its susceptibility to chemical modification. The electronic landscape of the core structure can be precisely tuned by introducing various electron-donating or electron-withdrawing groups at different positions.[7] These modifications directly influence the molecule's frontier molecular orbitals, charge distribution, and reactivity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[5][6] Understanding this structure-property relationship is paramount for rational drug design, and theoretical investigations provide a powerful, resource-efficient means to achieve this.

Decoding the Electronic Landscape of Chromones

The electronic properties of a molecule provide a quantitative basis for understanding its stability, reactivity, and biological interactions. For chromone derivatives, several key descriptors are of primary interest.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, which can be correlated with higher biological activity.[5][6][8]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. These descriptors provide further insight into the molecule's stability and propensity to engage in chemical reactions.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and receptor binding.[5][6][8]

The following table summarizes key electronic properties calculated via DFT for a hypothetical series of 6-substituted chromone derivatives, illustrating the impact of substituent choice.

| Compound | Substituent (at C6) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity (ω) (eV) |

| 1 | -H (Parent) | -6.89 | -2.15 | 4.74 | 10.25 |

| 2 | -F (EWG) | -7.05 | -2.38 | 4.67 | 11.41 |

| 3 | -NO2 (Strong EWG) | -7.61 | -3.11 | 4.50 | 14.23 |

| 4 | -OH (EDG) | -6.45 | -1.98 | 4.47 | 9.08 |

| 5 | -NH2 (Strong EDG) | -6.12 | -1.81 | 4.31 | 8.24 |

| EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is illustrative. |

As shown, electron-withdrawing groups (EWGs) tend to lower both HOMO and LUMO energies, while electron-donating groups (EDGs) raise them. Crucially, both types of substituents often lead to a smaller HOMO-LUMO gap compared to the parent compound, suggesting enhanced reactivity.[7]

A Toolkit for Theoretical Investigation

A multi-faceted computational approach is essential for a thorough investigation of chromone electronics. This section details the core methodologies, emphasizing not just the "how" but the "why" behind each choice.

Density Functional Theory (DFT): The Foundation of Electronic Structure Calculation

Expertise & Experience: DFT has become the workhorse for quantum chemical calculations in drug discovery. It offers a superior balance of computational accuracy and efficiency compared to both faster, less reliable semi-empirical methods and more accurate, but computationally expensive, ab initio methods like Møller-Plesset perturbation theory. For analyzing a series of derivatives, DFT provides reliable geometric and electronic data, forming the basis for all subsequent theoretical analysis.[5][6][10] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated choice for organic molecules like chromones, providing robust results for both structural and electronic properties.[5][7]

-

Molecule Sketching: Draw the 3D structure of the chromone derivative using a molecular builder (e.g., GaussView, Avogadro).

-

Input File Generation: Prepare an input file for the computational chemistry software (e.g., Gaussian). Specify the calculation type (Opt for optimization, Freq for frequency), the level of theory (B3LYP/6-311++G(d,p)), and the solvent model if applicable (e.g., SCRF=(PCM, Solvent=DMSO)).[11]

-

Job Submission: Submit the calculation to the software.

-

Validation of Optimized Structure: Upon completion, verify that the optimization converged successfully. A crucial self-validating step is to check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface. [7]

-

Data Extraction: From the output file, extract key data:

-

Optimized Cartesian coordinates.

-

Thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Molecular orbital energies (EHOMO, ELUMO).

-

Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.[12]

-

Generate files for visualizing the MEP and frontier orbitals.

-

Caption: A typical workflow for DFT calculations.

Time-Dependent DFT (TD-DFT): Probing Excited States and Spectra

Expertise & Experience: While DFT excels at ground-state properties, understanding a molecule's interaction with light requires studying its electronic excited states. This is crucial for chromones, many of which are fluorescent and used as biological probes.[4][13] TD-DFT is the method of choice for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.[14][15][16] By comparing TD-DFT results with experimental spectra, we can validate our computational model and gain deep insight into the nature of the electronic transitions (e.g., n→π* or π→π*).[17]

-

Prerequisite: A fully optimized ground-state geometry from a DFT calculation is required.

-

Input File Generation: Using the optimized coordinates, create a new input file. Specify the calculation type as TD-DFT (e.g., TD=(NStates=10, Singlets) in Gaussian) to calculate the first 10 singlet excited states. The same functional, basis set, and solvent model should be used for consistency.

-

Job Submission & Analysis: Run the calculation. The output will list the vertical excitation energies (in eV or nm), oscillator strengths (f), and the primary orbitals involved in each transition.

-

Spectrum Generation: The excitation energies and oscillator strengths can be plotted to generate a theoretical UV-Vis spectrum. The transition with the highest oscillator strength typically corresponds to the main absorption band.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition Type |

| Chromone | 301 | 298 | π→π |

| 6-Fluorochromone | 305 | 302 | π→π |

| 3-Hydroxychromone | 335 | 331 | π→π* |

| Data is illustrative and based on trends reported in the literature.[16][18] |

Molecular Docking: Elucidating Biomolecular Interactions

Expertise & Experience: The ultimate goal for many chromone derivatives is to interact with a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[19][20] It allows us to visualize potential binding modes, identify key interacting amino acid residues, and estimate the binding affinity (often as a "docking score"). This information is invaluable for explaining observed biological activity and guiding the design of derivatives with improved potency and selectivity.[7][21]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the chromone derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a "binding box" or "grid" around the active site of the receptor. This box defines the search space for the docking algorithm.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina).[7] The program will systematically explore different conformations and orientations of the ligand within the binding box, scoring each "pose" based on a scoring function that approximates binding free energy.

-

Analysis of Results:

-

Identify the top-ranked pose based on the docking score (e.g., the most negative binding energy in kcal/mol).

-

Visualize the ligand-receptor complex to analyze intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[21]

-

Caption: Workflow for a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: When a series of compounds has been synthesized and tested for biological activity, QSAR modeling can be used to build a mathematical model that correlates chemical structure with activity.[22][23] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use calculated steric and electrostatic fields to predict the activity of new, unsynthesized compounds.[24][25] The resulting models, often visualized as contour maps, provide intuitive, graphical feedback on which regions of the molecule should be modified (e.g., where adding bulk is favorable or where a positive charge is detrimental) to enhance activity.

Caption: A simplified workflow for 3D-QSAR model development.

Conclusion: An Integrated Strategy for Rational Design

The theoretical investigation of chromone derivatives' electronic properties is not a series of isolated calculations but an integrated, synergistic workflow. DFT provides the fundamental electronic and structural data. TD-DFT validates these findings against experimental spectra and illuminates photophysical behavior. Molecular docking places the molecule in its biological context, predicting interactions that drive its function. Finally, QSAR models distill these complex properties into a predictive framework for lead optimization.

By expertly applying this computational toolkit, researchers can move beyond serendipitous discovery towards the rational, hypothesis-driven design of novel chromone derivatives. This approach not only accelerates the drug development pipeline but also deepens our fundamental understanding of the intricate relationship between molecular structure, electronic properties, and therapeutic function.

References

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijrpc.com [ijrpc.com]

- 5. d-nb.info [d-nb.info]

- 6. scispace.com [scispace.com]

- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectral, TD-DFT, and metal sensing investigations of four chromone-based compounds [ouci.dntb.gov.ua]

- 10. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time dependent density functional theory study of electronic absorption properties of lead(II) complexes with a series of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-Oxo-4H-chromene-2-carboxylate via Claisen Condensation

Introduction

Chromones, specifically 4-oxo-4H-chromene derivatives, represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities. Methyl 4-oxo-4H-chromene-2-carboxylate is a key intermediate in the synthesis of more complex chromone-based compounds.[1] This application note provides a detailed, in-depth technical guide for the synthesis of this valuable compound via a crossed Claisen condensation reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also a thorough examination of the underlying reaction mechanism, optimization strategies, and critical safety considerations.

The synthesis involves the reaction of 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, typically sodium methoxide or sodium ethoxide.[2] This is followed by an acid-catalyzed intramolecular cyclization to yield the final chromone product.[2] This method is a robust and widely utilized approach for the construction of the chromone ring system.

Reaction Principle: The Crossed Claisen Condensation

The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[3] In this specific application, we employ a "crossed" or "mixed" Claisen condensation, where two different ester-containing reactants are used.[4] One of the reactants, 2'-hydroxyacetophenone, acts as the enolizable component, while diethyl oxalate serves as the non-enolizable electrophilic partner.[4][5]

The use of a strong base, such as sodium methoxide, is crucial for deprotonating the α-carbon of the 2'-hydroxyacetophenone, forming a reactive enolate.[3][6] This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent steps involve the elimination of an alkoxide leaving group and an acid-catalyzed intramolecular cyclization to form the stable aromatic chromone ring.

Mechanistic Overview

The reaction proceeds through several key steps:

-

Enolate Formation: The strong base (methoxide) removes an acidic α-proton from 2'-hydroxyacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking a carbonyl carbon of diethyl oxalate.[7] This is followed by the elimination of an ethoxide ion to form a β-dicarbonyl intermediate.[7]

-

Intramolecular Cyclization: Under acidic conditions, the phenolic hydroxyl group attacks one of the carbonyl groups of the β-dicarbonyl intermediate, leading to the formation of a heterocyclic ring.

-

Dehydration: The final step involves the elimination of a water molecule to form the aromatic 4-oxo-4H-chromene ring system.

References

Navigating the Synthesis of 4-oxo-4H-chromene-2-carboxylates: A Guide to Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4H-chromene-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The continuous pursuit of novel drug candidates necessitates the development of efficient, versatile, and sustainable synthetic strategies. This guide provides an in-depth exploration of alternative synthetic routes to this valuable molecular framework, moving beyond traditional methods to highlight modern, efficient, and environmentally conscious approaches. We will delve into the mechanistic underpinnings of each route, providing detailed, field-tested protocols and a comparative analysis to empower researchers in selecting the optimal strategy for their specific needs.

A Comparative Overview of Synthetic Strategies

The synthesis of 4-oxo-4H-chromene-2-carboxylates has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. While traditional methods like the Baker-Venkataraman rearrangement have been foundational, they often involve harsh conditions and multiple steps.[1][2][3] Contemporary research has focused on developing more streamlined and "green" alternatives. This guide will focus on three prominent alternative strategies: a one-pot cascade reaction, a microwave-assisted synthesis, and a palladium-catalyzed carbonylative cyclization. Each of these routes offers distinct advantages in terms of efficiency, substrate scope, and environmental impact.

| Synthetic Route | Key Features | Starting Materials | Typical Reaction Time | Yields |

| One-Pot Cascade Reaction | Environmentally friendly, metal-free, solvent-free.[4][5] | Phenols, Diethyl acetylenedicarboxylate | Short | Good to High |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced safety.[6][7] | 2'-Hydroxyacetophenones, Diethyl oxalate | 1-2 hours | 54-93%[6] |

| Palladium-Catalyzed Carbonylative Cyclization | High efficiency, access to diverse structures.[8][9] | o-Iodophenols, Terminal alkynes | Varies | Moderate to Good |

In-Depth Protocols and Methodologies

One-Pot Cascade Reaction: A Green and Efficient Approach

This method represents a significant advancement in the synthesis of 4-oxo-4H-chromene-2-carboxylates by combining multiple reaction steps into a single, solvent-free procedure. The use of pyridine and polyphosphoric acid (PPA) as catalysts facilitates a cascade of reactions, starting from readily available phenols and diethyl acetylenedicarboxylate.[4][5] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Causality of Experimental Choices:

-

Pyridine: Acts as a nucleophilic catalyst, initially reacting with diethyl acetylenedicarboxylate to form a reactive intermediate that is more susceptible to attack by the phenol.

-

Polyphosphoric Acid (PPA): Serves as a powerful dehydrating agent and acid catalyst in the final cyclization step, promoting the formation of the chromone ring.

-

Solvent-Free Conditions: This not only reduces the environmental impact but also increases the concentration of reactants, often leading to shorter reaction times and higher yields. The reaction is typically biphasic, with an initial Michael addition at room temperature followed by a thermally induced cyclization.

Experimental Protocol: One-Pot Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

-

Reaction Setup: In a round-bottom flask, combine phenol (1.0 mmol) and a catalytic amount of pyridine (0.1 mmol).

-

Addition of Reagents: To this mixture, add diethyl acetylenedicarboxylate (1.2 mmol) dropwise at room temperature with continuous stirring.

-

Initial Reaction: Allow the mixture to stir at room temperature for 2 hours. The reaction mixture will typically become viscous.

-

Cyclization: Add polyphosphoric acid (PPA) (approximately 10 times the weight of phenol) to the flask.

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure ethyl 4-oxo-4H-chromene-2-carboxylate.

Caption: Workflow for the One-Pot Cascade Synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a rapid and efficient alternative to conventional heating methods.[6][7][10] In the context of 4-oxo-4H-chromene-2-carboxylate synthesis, microwave irradiation significantly reduces reaction times from hours to minutes, while often improving yields and product purity.[6]

Causality of Experimental Choices:

-

Microwave Irradiation: Provides uniform and rapid heating of the reaction mixture, leading to a dramatic increase in reaction rates. This is particularly effective for the Claisen condensation and subsequent cyclization steps.

-

Dioxane as Solvent: Its high boiling point and ability to absorb microwave energy make it a suitable solvent for this reaction, allowing for the necessary high temperatures to be reached quickly and safely in a sealed vessel.

-

Two-Step Irradiation: The initial microwave heating step facilitates the formation of the 1,3-diketone intermediate via a Claisen-type condensation. The second irradiation in the presence of acid ensures efficient cyclization and hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

-

Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in 2 mL of dioxane.

-

Addition of Reagents: Add diethyl oxalate (3.49 mmol, 474 µL) followed by a 25% w/w solution of sodium methoxide in methanol (2.32 mmol, 531 µL).

-

First Microwave Irradiation: Tightly seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 120°C for 20 minutes.

-

Acidification and Second Microwave Irradiation: After cooling the vial to a safe temperature (below 50°C), add a 6 M solution of hydrochloric acid (18 mmol, 3 mL). Reseal the vial and irradiate at 120°C for 40 minutes.

-

Work-up: After cooling, decant the reaction mixture into 50 mL of cold water.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the solid, then wash with dichloromethane and dry again to yield the purified 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.[6]

Caption: Microwave-Assisted Synthesis Workflow.

Palladium-Catalyzed Carbonylative Cyclization: A Versatile Approach

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. The carbonylative cyclization of o-iodophenols with terminal acetylenes provides a powerful route to the chromone scaffold.[8][9] While this method is more commonly applied to the synthesis of 2-substituted chromones, modifications can allow for the introduction of a carboxylate group.

Causality of Experimental Choices:

-

Palladium Catalyst: The palladium(0) species, often generated in situ, is crucial for the catalytic cycle, which involves oxidative addition, carbon monoxide insertion (carbonylation), and subsequent coupling and cyclization steps.

-

Carbon Monoxide (CO): Serves as the source of the carbonyl group that becomes part of the chromone ring.

-

Base: Typically a tertiary amine like triethylamine (Et3N) is used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the phenol.

Experimental Protocol: General Procedure for Palladium-Catalyzed Carbonylative Cyclization

-

Reaction Setup: To an oven-dried Schlenk tube, add the o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol) if required by the specific protocol.

-

Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or dioxane) and a base such as triethylamine (2.0 mmol).

-

Carbon Monoxide Atmosphere: Evacuate the tube and backfill with carbon monoxide (balloon pressure is often sufficient).

-

Heating: Heat the reaction mixture to the desired temperature (typically 60-100°C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-4H-chromene derivative.

Caption: Palladium-Catalyzed Carbonylative Cyclization.

Conclusion

The synthesis of 4-oxo-4H-chromene-2-carboxylates is a dynamic field of research, with modern methodologies offering significant advantages over classical routes. The one-pot cascade reaction provides an environmentally friendly and efficient pathway, while microwave-assisted synthesis offers unparalleled reaction speed. Palladium-catalyzed methods, in turn, provide versatility and high efficiency for a broad range of substrates. By understanding the underlying principles and detailed protocols of these alternative routes, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating the discovery and development of new chromone-based therapeutics.

References

- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Chromone Derivatives

Introduction: The Significance of Chromones and the Advent of Microwave Synthesis